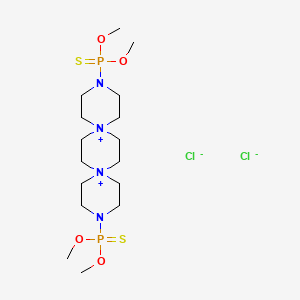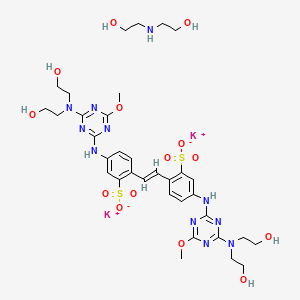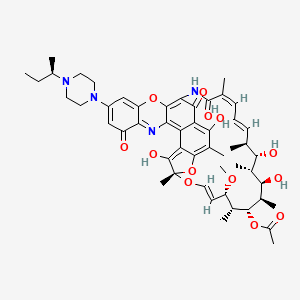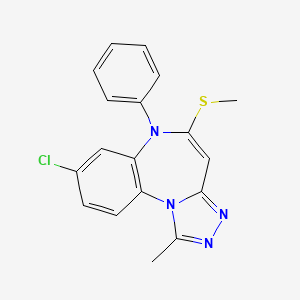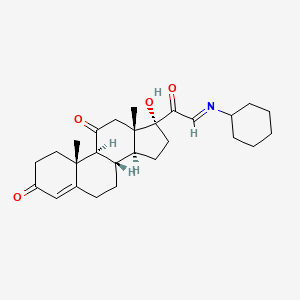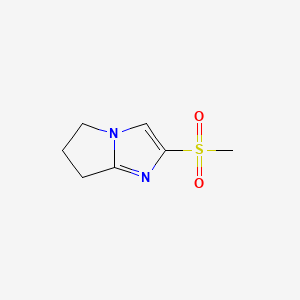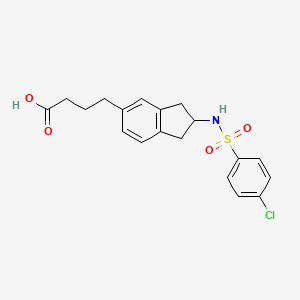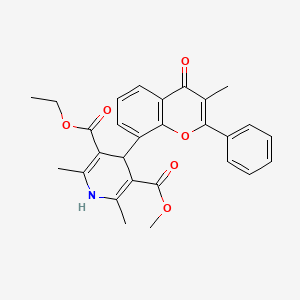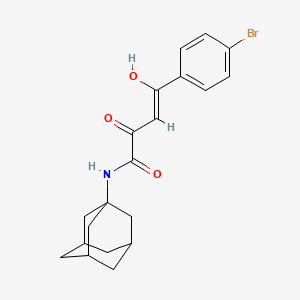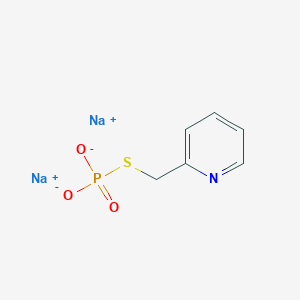
Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-Pyridylmethyl disodium phosphorothioate: is an organophosphorus compound characterized by the presence of a phosphorothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyridylmethyl disodium phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction forms the O,O’-dialkyl thiophosphate anion, which then undergoes S-alkylation to produce the desired phosphorothioate . Another method involves a one-pot reaction of alkyl halides with diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of phosphorothioates, including S-2-Pyridylmethyl disodium phosphorothioate, often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: S-2-Pyridylmethyl disodium phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under basic conditions.
Major Products Formed:
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
S-2-Pyridylmethyl disodium phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of S-2-Pyridylmethyl disodium phosphorothioate involves its interaction with molecular targets such as DNA and proteins. In the context of DNA modification, the compound replaces nonbridging oxygen atoms in the DNA backbone with sulfur, creating a phosphorothioate linkage. This modification can protect DNA from enzymatic degradation and enhance its stability . Additionally, as a STING agonist, the compound activates the STING-TBK1-IRF pathway, leading to the production of interferons and other immune-stimulatory molecules .
Comparaison Avec Des Composés Similaires
2-Pyridone derivatives: These compounds share the pyridine ring structure but differ in their functional groups and applications.
Phosphorothioate oligonucleotides: These are similar in their phosphorothioate linkages but are primarily used in antisense therapy and gene silencing.
Uniqueness: S-2-Pyridylmethyl disodium phosphorothioate is unique due to its dual functionality as both a phosphorothioate and a pyridylmethyl derivative. This combination imparts distinct chemical properties and a broad range of applications, particularly in the fields of DNA modification and cancer immunotherapy.
Propriétés
Numéro CAS |
89684-30-0 |
|---|---|
Formule moléculaire |
C6H6NNa2O3PS |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
disodium;dioxido-oxo-(pyridin-2-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C6H8NO3PS.2Na/c8-11(9,10)12-5-6-3-1-2-4-7-6;;/h1-4H,5H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
JUMQOKXCXQNLSJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)CSP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


